molecular formula C15H10F2O2 B13418151 2,2-Difluoro-1,3-diphenylpropane-1,3-dione CAS No. 365-00-4

2,2-Difluoro-1,3-diphenylpropane-1,3-dione

Cat. No.: B13418151
CAS No.: 365-00-4
M. Wt: 260.23 g/mol
InChI Key: JOVRDMZVXGHYHX-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-diphenylpropane-1,3-dione is an organofluorine compound characterized by the presence of two fluorine atoms attached to a 1,3-diphenylpropane-1,3-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione typically involves the fluorination of 1,3-diketones or 1,3-ketoester derivatives. One common method employs fluorine gas in the presence of quinuclidine, which generates a fluoride ion in situ. This ion facilitates the fluorination process by limiting enolization and creating an electrophilic N–F fluorinating agent .

Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic fluorinating agents such as Selectfluor, NFSI, and NFOBS. These agents are effective in converting methylene groups to difluoromethylene groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluorinated diketones, alcohol derivatives, and halogenated compounds .

Scientific Research Applications

2,2-Difluoro-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The presence of difluoromethylene groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

    1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): Lacks the difluoromethylene groups, resulting in different chemical properties and applications.

    2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione:

Uniqueness: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione is unique due to the presence of difluoromethylene groups, which impart enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and agrochemicals, where such characteristics are highly desirable .

Properties

CAS No.

365-00-4

Molecular Formula

C15H10F2O2

Molecular Weight

260.23 g/mol

IUPAC Name

2,2-difluoro-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C15H10F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H

InChI Key

JOVRDMZVXGHYHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(F)F

Origin of Product

United States

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